Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Description

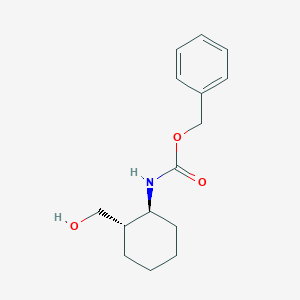

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate is a carbamate derivative characterized by a benzyl group attached to a carbamate-functionalized cyclohexane ring. The compound features a trans stereochemical configuration at the cyclohexyl substituent, with a hydroxymethyl (-CH₂OH) group at the 2-position of the ring . This structural motif imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxyl group’s polarity .

The compound is typically synthesized via multi-step organic reactions, such as iodolactamization or reduction-alkylation strategies, which ensure stereochemical control over the trans configuration .

Properties

IUPAC Name |

benzyl N-[(1S,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproduct, maintaining a pH >8 to prevent amine protonation.

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C ensures controlled exothermic reactivity.

-

Stoichiometry : A 1:1.1 molar ratio of amine to Cbz-Cl minimizes di-carbamate byproducts.

Representative Procedure

-

Dissolve trans-(2-hydroxymethyl)cyclohexylamine (1.0 eq) in anhydrous DCM.

-

Add TEA (1.2 eq) dropwise under nitrogen.

-

Cool to 0°C, then add Cbz-Cl (1.1 eq) over 30 min.

-

Warm to room temperature, stir for 12 hr.

-

Quench with water, extract with DCM, and purify via silica chromatography (hexane:EtOAc 3:1).

Challenges and Optimizations

-

Stereochemical Integrity : The trans configuration at C2 and C1 of the cyclohexane ring is preserved by using pre-synthesized trans-amine starting material.

-

Byproduct Mitigation : Excess base or prolonged reaction times lead to O-benzylation of the hydroxymethyl group, requiring careful monitoring.

Enantioselective Synthesis via Iodolactamization

For applications requiring high enantiopurity (e.g., pharmaceutical intermediates), a novel iodolactamization strategy has been developed:

Key Synthetic Steps

-

Asymmetric Mannich Reaction : Constructs the cyclohexane backbone with >98% enantiomeric excess (ee) using proline catalysis.

-

Iodolactamization : Intramolecular cyclization with iodine forms a bicyclic lactam, establishing the trans stereochemistry.

-

Carbamate Installation : Benzyl chloroformate reacts with the secondary amine under Schotten-Baumann conditions.

Critical Parameters

-

Iodine Source : N-Iodosuccinimide (NIS) in acetonitrile at −30°C prevents racemization.

-

Temperature Control : Macrocyclization at 0°C ensures regioselectivity toward the 6-membered lactam.

Yield : 54% over 5 steps (optimized protocol).

Industrial-Scale Production Methodologies

Patents disclose scalable processes emphasizing cost efficiency and purity:

Continuous Flow Synthesis

Crystallization Techniques

-

Anti-Solvent Precipitation : Adding heptane to a THF solution yields needle-like crystals (mp 112–114°C).

-

Polymorph Control : Seed crystals of Form I (PXRD peaks at 5.6°, 11.3° 2θ) ensure batch consistency.

Comparative Analysis of Methods

| Parameter | Classical Method | Enantioselective Route | Industrial Process |

|---|---|---|---|

| Yield | 68–82% | 54% | 75–88% |

| Stereopurity | Depends on starting material | >98% ee | 99% de |

| Scale | Lab-scale (mg–g) | Lab-scale (mg–g) | Pilot plant (kg) |

| Key Advantage | Simplicity | Enantiocontrol | Cost efficiency |

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl ester moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a crucial component in organic synthesis .

Biology

Research indicates that this compound exhibits potential biological activity by interacting with specific enzymes and receptors. It has been studied for its modulatory effects on enzyme activity, particularly in metabolic pathways .

Medicine

The compound has been investigated for its therapeutic properties and as a precursor in drug development. Notably, it plays a role in synthesizing CCR2 antagonists, which have implications for treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. It also finds use in formulating agrochemicals that improve stability and efficacy .

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

- Immunomodulation : As an intermediate in CCR2 antagonist synthesis, it may help treat inflammatory conditions.

- Cancer Research : Its antiproliferative effects indicate potential applications in oncology, although further studies are needed to establish direct antitumor efficacy .

Case Study: PUVA Photochemotherapy

While not directly involving this compound, a case study on structurally similar benzopsoralens provides insights into its potential applications. Benzopsoralens were investigated for use in PUVA (Psoralen + UVA) photochemotherapy due to their low mutagenic activity and lack of phototoxicity on skin. This suggests that compounds like this compound could similarly be explored for therapeutic uses without significant side effects.

Mechanism of Action

The mechanism by which Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. These metabolites can then interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position :

- The 2-hydroxymethyl derivative exhibits distinct steric and electronic effects compared to analogs with substituents at the 3- or 4-positions. For instance, the 4-hydroxy derivative (CAS 27489-63-0) shows higher similarity (0.74) but differs in hydrogen-bonding capacity due to the hydroxyl group’s position .

- The 4-formyl analog (CAS 412357-50-7) replaces hydroxymethyl with a formyl group, enabling Schiff base formation for bioconjugation .

Functional Group Reactivity :

- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group (-CH₂OH) offers greater flexibility for derivatization (e.g., esterification) compared to rigid hydroxyl (-OH) groups .

- Bromo Substituents : Brominated analogs (e.g., CAS 1353963-82-2) are utilized in Suzuki-Miyaura cross-coupling reactions, a feature absent in hydroxyl- or hydroxymethyl-containing compounds .

Biological Activity

Enzyme Modulation

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate has been found to exhibit modulatory effects on certain enzymes. Research indicates that it may influence enzyme activity, particularly in the context of metabolic pathways.

Topoisomerase II Inhibition

While not directly studied for this compound, structurally similar compounds have shown inhibitory effects on topoisomerase II. This suggests potential for DNA replication interference, which could have implications for cell proliferation .

Receptor Interactions

The compound has been investigated for its interactions with various cellular receptors, which may contribute to its biological effects.

CCR2 Antagonism

this compound serves as an essential intermediate in the synthesis of potent CCR2 antagonists. This suggests potential applications in inflammatory and immune-related conditions where CCR2 plays a role .

Cellular Effects

Studies have revealed several cellular-level effects of this compound and structurally similar compounds.

Antiproliferative Activity

Some benzopsoralens, which share structural similarities with the compound of interest, have demonstrated marked antiproliferative effects in mammalian cells. This activity appears to be related to their ability to inhibit topoisomerase II .

Table 1: Antiproliferative Effects of Benzopsoralens

| Compound | Antiproliferative Effect | Mechanism |

|---|---|---|

| BP | High | Topoisomerase II inhibition |

| 7c | High | Topoisomerase II inhibition |

| 7b | Moderate | Topoisomerase II inhibition |

| 8c | Moderate | Topoisomerase II inhibition |

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications.

Immunomodulation

Given its role as an intermediate in CCR2 antagonist synthesis, the compound may have indirect applications in treating inflammatory conditions and autoimmune disorders .

Cancer Research

The antiproliferative effects observed in related compounds suggest potential applications in cancer research. However, it's important to note that the activity shown in the dark is not sufficient for direct use as an antitumor drug .

Case Study: PUVA Photochemotherapy

While not directly involving this compound, a case study on structurally similar benzopsoralens provides insight into potential applications:

Benzopsoralens were investigated for use in PUVA (Psoralen + UVA) photochemotherapy. Unlike traditional psoralens, these compounds did not induce interstrand cross-links in DNA in vitro, as evidenced by the induction of cytoplasmic petite mutations and double-strand breaks in yeast. This behavior is compatible with their low mutagenic activity in E. coli WP2 and the absence of phototoxicity on the skin .

Research Findings

Recent studies have shed light on the molecular mechanisms underlying the biological activity of this compound:

- The compound's unique structure, combining benzyl and trans-cyclohexyl components with a hydroxymethyl group, confers distinct chemical reactivity and biological properties.

- Its mechanism of action likely involves binding to specific molecular targets, influencing their activity.

- The compound may modulate various biological pathways by interacting with enzymes or receptors, though specific molecular targets remain an area of active research.

Q & A

Q. What are the key synthetic strategies for preparing Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, and what critical steps ensure enantioselectivity?

- Methodological Answer : The enantioselective synthesis of this compound typically employs iodolactamization as a pivotal step. For example, Campbell et al. (2009) demonstrated that stereochemical control is achieved via iodine-mediated cyclization of a precursor amine, followed by carbamate formation using benzyl chloroformate. Key parameters include:

- Use of chiral auxiliaries or catalysts to enforce trans-configuration.

- Optimization of reaction temperature (typically 0–25°C) to minimize racemization.

- Sequential protection/deprotection strategies to preserve the hydroxymethyl group’s integrity .

Table 1 : Critical Parameters for Iodolactamization Step

| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |

|---|---|---|

| Solvent | Dichloromethane or THF | Higher polarity improves cyclization efficiency |

| Temperature | 0–5°C | Minimizes side reactions |

| Iodine Equivalents | 1.1–1.3 eq | Ensures complete lactam formation |

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- 1H/13C NMR : Compare coupling constants (e.g., vicinal protons in the cyclohexyl ring) with known cis/trans analogs. For trans-isomers, axial-equatorial proton couplings typically show J = 10–12 Hz, distinct from cis configurations .

- X-ray Crystallography : Resolves spatial arrangement of the hydroxymethyl and carbamate groups.

- Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What are the primary challenges in purifying this compound?

- Methodological Answer :

- Hydrophilicity of Hydroxymethyl Group : Requires silica gel chromatography with polar modifiers (e.g., 5–10% methanol in dichloromethane).

- Epimerization Risk : Avoid prolonged exposure to basic conditions during purification.

- Byproduct Removal : Use preparative HPLC (C18 column, acetonitrile/water) to separate carbamate derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the iodolactamization step?

- Methodological Answer :

- Solvent Screening : Test aprotic solvents (e.g., THF, DCM) to balance reactivity and solubility.

- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- In Situ Monitoring : Use FTIR to track iodine consumption and optimize reaction quenching .

Q. What contradictory data may arise between NMR and mass spectrometry analyses, and how should they be resolved?

- Methodological Answer :

- Scenario : Discrepancy between observed molecular ion ([M+H]+) in MS and expected molecular weight.

- Resolution :

Perform high-resolution MS (HRMS) to confirm exact mass.

Use 2D NMR (COSY, HSQC) to verify connectivity and rule out structural isomers.

Cross-validate with synthetic intermediates (e.g., confirm iodolactam precursor integrity) .

Q. How does the hydroxymethyl group’s position influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The trans-hydroxymethyl group creates axial steric hindrance, favoring equatorial attack by nucleophiles.

- Electronic Effects : Hydrogen bonding between hydroxymethyl and carbamate carbonyl directs reactivity.

- Experimental Design :

- Compare reactivity with cis-isomer (synthesized via alternative routes).

- Use DFT calculations to map electrostatic potential surfaces .

Q. What computational approaches are suitable for studying carbamate-enzyme interactions?

- Methodological Answer :

- Molecular Docking : Utilize AutoDock Vina with force fields (e.g., AMBER) to model binding to serine hydrolases.

- MD Simulations : Analyze stability of carbamate-enzyme complexes over 100-ns trajectories.

- Key Parameters :

- Binding affinity (ΔG)

- Hydrogen-bonding interactions with catalytic triads .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and cellular assays?

- Methodological Answer :

- Potential Causes : Differences in membrane permeability or metabolic stability.

- Troubleshooting Steps :

Measure logP to assess hydrophobicity.

Perform stability studies in cell lysate (LC-MS monitoring).

Use prodrug strategies for hydroxymethyl group masking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.